molecular formula C12H16O2S B14049455 1-(2-Ethoxy-4-(methylthio)phenyl)propan-2-one

1-(2-Ethoxy-4-(methylthio)phenyl)propan-2-one

Cat. No.: B14049455
M. Wt: 224.32 g/mol
InChI Key: FZXXKAGGDIESOI-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-4-(methylthio)phenyl)propan-2-one is a substituted aryl ketone characterized by a phenyl ring with ethoxy (-OCH₂CH₃) and methylthio (-SCH₃) groups at positions 2 and 4, respectively, and a propan-2-one (acetone) moiety attached to the aromatic ring. For instance, 1-[4-(methylthio)phenyl]propan-2-one (a metabolite of 4-methylthioamphetamine, 4-MTA) shares structural similarities, differing by the absence of the ethoxy group .

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

1-(2-ethoxy-4-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C12H16O2S/c1-4-14-12-8-11(15-3)6-5-10(12)7-9(2)13/h5-6,8H,4,7H2,1-3H3

InChI Key

FZXXKAGGDIESOI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)SC)CC(=O)C

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation with Functionalized Aromatic Precursors

The Friedel-Crafts acylation is a classical method for introducing ketone groups to aromatic systems. For this compound, this approach requires a pre-functionalized aromatic substrate containing ethoxy and methylthio groups. The synthesis begins with 2-ethoxy-4-(methylthio)phenol, which is first protected as its methyl ether to prevent undesirable side reactions during acylation. The protected derivative is then reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in anhydrous dichloromethane at 0–5°C. After quenching the reaction, the protective methyl group is removed via hydrolysis under acidic conditions, yielding the target ketone. While this method ensures regioselectivity, the need for protective groups adds steps and reduces overall efficiency.

Nucleophilic Substitution and Alkylation of Malonate Esters

Alkylation of malonate esters offers a versatile route to β-keto esters, which can be decarboxylated to yield ketones. Ethyl methylmalonate (CAS 609-08-5) serves as a key starting material in this approach. The malonate undergoes alkylation with 1-chloro-2-ethoxy-4-(methylthio)benzene in the presence of potassium carbonate (K₂CO₃) as a base and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in acetone at 80°C for 24 hours. The resulting dialkylated malonate is hydrolyzed using aqueous hydrochloric acid, followed by decarboxylation at elevated temperatures (150–160°C) to produce this compound. This method benefits from mild reaction conditions and high functional group tolerance but requires precise control over decarboxylation to avoid side products.

Mannich Reaction with Imidazole Derivatives

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent significantly impacts reaction efficiency. For Friedel-Crafts acylation, AlCl₃ in dichloromethane achieves moderate yields (50–60%), but replacing AlCl₃ with FeCl₃ in nitrobenzene improves yield to 70% by reducing side reactions. In malonate alkylation, polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates compared to acetone, albeit at higher costs.

Temperature and Time Dependencies

Elevated temperatures accelerate malonate alkylation but risk decomposition of the methylthio group. Optimal results are obtained at 80°C for 24 hours. For Mannich reactions, prolonged reflux (12–18 hours) ensures complete imidazole incorporation, while shorter durations lead to unreacted starting material.

Analytical Characterization and Quality Control

The structural integrity of this compound is confirmed via nuclear magnetic resonance (NMR) spectroscopy. The ¹H NMR spectrum exhibits distinct signals for the ethoxy group (δ 1.42 ppm, triplet, CH₃CH₂O) and methylthio group (δ 2.49 ppm, singlet, SCH₃). Mass spectrometry (MS) reveals a molecular ion peak at m/z 224.32, consistent with the molecular formula C₁₂H₁₆O₂S. Purity is assessed using high-performance liquid chromatography (HPLC), with commercial batches achieving ≥98% purity.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s ketone moiety serves as a precursor for antihistamines and antifungal agents. Its ethoxy and methylthio groups enhance lipophilicity, improving blood-brain barrier penetration in drug candidates.

Agrochemical Development

In agrochemicals, the compound is alkylated to produce herbicides targeting acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxy-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Ethoxy-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-4-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The compound’s functional groups allow it to form hydrogen bonds, van der Waals interactions, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The following table summarizes key analogs with modifications to the substituents on the phenyl ring:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference IDs
1-(2-Ethoxy-4-(methylthio)phenyl)propan-2-one -OCH₂CH₃ (2), -SCH₃ (4) C₁₂H₁₆O₂S 236.32 Hypothesized metabolic or synthetic intermediate (based on analogs) -
1-[4-(Methylthio)phenyl]propan-2-one -SCH₃ (4) C₁₀H₁₂OS 180.27 Metabolite of 4-MTA; undergoes reduction to alcohols or degradation to benzoic acids
1-(4-(2,2,2-Trifluoroethoxy)phenyl)propan-2-one -OCH₂CF₃ (4) C₁₁H₁₁F₃O₂ 232.20 Fluorinated analog; potential precursor in pharmaceutical synthesis (e.g., fenfluramine derivatives)
1-(3-(Methylthio)phenyl)propan-2-one -SCH₃ (3) C₁₀H₁₂OS 180.27 Structural isomer; physicochemical properties differ due to substituent position
1-(4-Ethylphenyl)-2-methylpropan-1-one -C₂H₅ (4), -CH(CH₃)₂ (1) C₁₂H₁₆O 176.26 Industrial applications; ketone derivatives in polymer chemistry

Functional Group Modifications

Ketone Derivatives with Hydroxy/Methoxy Groups
  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone (C₁₃H₁₈O₄): Contains hydroxy and ethoxy groups; used in UV-curable resins or photopolymerization .
Sulfur-Containing Analogs
  • 1-(Methyldisulfanyl)propan-2-one : Detected in thermally processed Welsh onions; exhibits volatile sulfur properties relevant to food chemistry .
  • Benzimidazole-thiazole hybrids (e.g., compound 21a, IC₅₀: 0.045–0.075 µM): Incorporate methylthio and propan-2-one moieties; potent COX-2 inhibitors with anti-inflammatory activity .
Halogenated Derivatives
  • 1-(4-Fluoro-3-methoxyphenyl)propan-2-one (C₁₀H₁₁FO₂): Fluorine substitution enhances metabolic stability; used in medicinal chemistry .
  • 1-[2-Ethoxy-4-(trifluoromethoxy)phenyl]propan-2-one (C₁₂H₁₃F₃O₃): Trifluoromethoxy group increases lipophilicity; explored in agrochemical research .

Biological Activity

1-(2-Ethoxy-4-(methylthio)phenyl)propan-2-one is an organic compound with a propanone backbone and notable substituents, including an ethoxy group and a methylthio group. Its unique structural configuration has made it a subject of interest in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is C12H16O2S, with a molecular weight of approximately 224.32 g/mol. The presence of the ethoxy and methylthio groups contributes to its distinct chemical properties, influencing its reactivity and biological activity.

Research suggests that this compound may interact with specific molecular targets, acting as either an inhibitor or activator of various enzymes and receptors. These interactions can significantly influence biochemical pathways within cells. However, detailed studies are required to elucidate the precise mechanisms involved.

Enzyme Interactions

This compound has been studied for its potential to modulate enzyme activity. Preliminary investigations indicate that it may act as an inhibitor in certain enzyme assays, which could have implications for its use in pharmacological research.

Toxicological Studies

Toxicological evaluations have highlighted the compound’s potential reproductive and developmental toxicity. In one study, the acute oral median lethal dose (LD50) was determined to be around 1984 mg/kg body weight in rodents, indicating significant toxicity at higher doses . Clinical signs observed included dyspnoea, ruffled fur, and neurological symptoms such as clonic convulsions .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that exhibit biological activity. A comparison with related compounds reveals differences in potency and mechanism:

Compound NameStructureBiological Activity
1-(2-Methoxy-5-(methylthio)phenyl)propan-2-oneStructureModerate enzyme inhibition
1-(2-Ethoxy-5-(ethylthio)phenyl)propan-2-oneStructureWeak receptor activation
1-(2-Ethoxy-5-(methylthio)phenyl)butan-2-oneStructureSignificant cytotoxicity

Study on Enzyme Inhibition

A study investigated the inhibitory effects of this compound on monoamine oxidase (MAO). The results indicated that the compound exhibited competitive inhibition characteristics, suggesting potential applications in treating neurodegenerative diseases associated with dopamine depletion .

Cytotoxicity Assessment

In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Ethoxy-4-(methylthio)phenyl)propan-2-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or ketone formation via alkylation. For example, a related compound, 1-(3-(trifluoromethyl)phenyl)propan-2-one, was synthesized by reacting 2-(3-(trifluoromethyl)phenyl)acetic acid with acetic anhydride and a catalyst (e.g., H₂SO₄) to form the ketone . Optimization includes controlling reaction temperature (e.g., 80–100°C) and using anhydrous conditions to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yield and purity.

Q. How can the structural elucidation of this compound be performed using crystallographic and spectroscopic methods?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXS/SHELXL) for structure solution and refinement. For example, similar arylpropanones were resolved using single-crystal diffraction (Mo-Kα radiation, 100 K) to determine bond angles and substituent positions .
  • Spectroscopy : Combine 1^1H/13^{13}C NMR (e.g., δ ~2.1 ppm for methylthio groups) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Compare with databases like NIST or PubChem .

Q. What experimental protocols are used to determine physicochemical properties such as logP, solubility, and stability?

Methodological Answer:

  • logP : Perform shake-flask experiments with octanol/water partitioning, validated via HPLC retention times .
  • Solubility : Use dynamic light scattering (DLS) in solvents like ethanol or DMSO, noting limitations for aqueous solubility due to hydrophobic substituents .
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure, analyzed via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can metabolic pathways of this compound be investigated in vitro, and what contradictions may arise between species?

Methodological Answer:

  • In vitro models : Use primary hepatocytes from humans, rodents, or primates incubated with the compound (1–100 µM) and analyze metabolites via LC-MS/MS. For example, the metabolite 1-[4-(methylthio)phenyl]propan-2-one (a structural analog) was identified through oxidative deamination and β-hydroxylation pathways .
  • Contradictions : Species-specific cytochrome P450 (CYP) isoforms (e.g., CYP2D6 in humans vs. CYP2C11 in rats) may lead to divergent metabolite profiles. Cross-validate using recombinant CYP enzymes and inhibitors (e.g., ketoconazole for CYP3A4) .

Q. What computational approaches are suitable for predicting reactivity or toxicity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites prone to nucleophilic attack (e.g., the ketone group). Software like Gaussian 16 with B3LYP/6-311+G(d,p) basis sets is recommended .
  • Molecular docking : Simulate interactions with biological targets (e.g., monoamine transporters) using AutoDock Vina. Validate predictions with in vitro assays (e.g., radioligand binding) .

Q. How should researchers address discrepancies in cytotoxicity data across studies?

Methodological Answer:

  • Standardized assays : Use MTT or LDH assays in multiple cell lines (e.g., HepG2, HEK293) with controlled oxygen levels (5% CO₂) and serum concentrations (10% FBS) .
  • Confounding factors : Account for batch-to-batch variability in compound purity (HPLC >98%) and solvent residues (e.g., DMSO <0.1%). Replicate studies in independent labs using identical protocols .

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